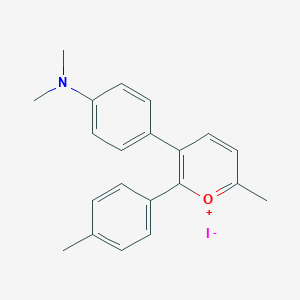

![molecular formula C15H25KO6 B117407 Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate CAS No. 143239-19-4](/img/structure/B117407.png)

Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

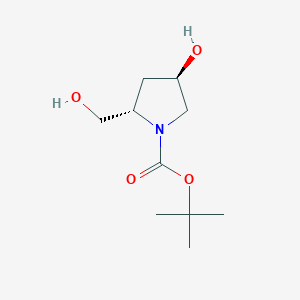

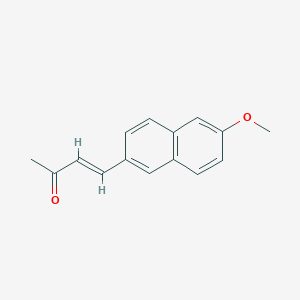

Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate, commonly known as KD-025, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), which plays a crucial role in a variety of cellular processes, including cell migration, proliferation, and survival.

Mecanismo De Acción

KD-025 works by selectively inhibiting the activity of Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate, which is a key regulator of actin cytoskeleton dynamics and cell migration. By inhibiting this compound, KD-025 reduces the contractility of cells and prevents their migration, proliferation, and survival. This mechanism of action has been extensively studied and validated in preclinical models.

Biochemical and Physiological Effects:

KD-025 has several biochemical and physiological effects that have been studied in preclinical models. It reduces the activation of hepatic stellate cells, which are responsible for the development of liver fibrosis. It also reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of inflammatory diseases. Additionally, KD-025 inhibits the growth and metastasis of cancer cells by reducing their migration and invasion.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

KD-025 has several advantages for lab experiments, including its high potency and selectivity for Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate, which allows for precise modulation of the target pathway. It is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to its use in lab experiments, including its potential off-target effects and the need for careful dosing and administration to avoid toxicity.

Direcciones Futuras

There are several future directions for the study of KD-025. One potential area of research is the development of new formulations or delivery methods to improve its pharmacokinetics and bioavailability. Another area of research is the identification of new disease indications for KD-025, such as autoimmune diseases or neurodegenerative disorders. Additionally, further studies are needed to better understand the long-term safety and efficacy of KD-025 in humans.

Métodos De Síntesis

KD-025 can be synthesized using a multi-step process involving the reaction of several chemical intermediates. The synthesis method has been optimized and improved over time to increase the yield and purity of the final product. However, the details of the synthesis method are beyond the scope of this paper.

Aplicaciones Científicas De Investigación

KD-025 has been extensively studied for its potential therapeutic applications in various disease conditions, including fibrosis, inflammation, and cancer. In preclinical studies, KD-025 has shown promising results in reducing fibrosis in multiple organs, including the liver, lung, and kidney. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, KD-025 has been shown to have anti-cancer effects by inhibiting the growth and metastasis of cancer cells.

Propiedades

Número CAS |

143239-19-4 |

|---|---|

Fórmula molecular |

C15H25KO6 |

Peso molecular |

340.45 g/mol |

Nombre IUPAC |

potassium;2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate |

InChI |

InChI=1S/C15H26O6.K/c1-10(7-15(2,3)4)5-11(14(19)20)6-13(18)21-9-12(17)8-16;/h11-12,16-17H,1,5-9H2,2-4H3,(H,19,20);/q;+1/p-1 |

Clave InChI |

VZTXSZYXOOGWAN-UHFFFAOYSA-M |

SMILES isomérico |

CC(C)(C)CC(=C)CC(CC(=O)OCC(CO)O)C(=O)[O-].[K+] |

SMILES |

CC(C)(C)CC(=C)CC(CC(=O)OCC(CO)O)C(=O)[O-].[K+] |

SMILES canónico |

CC(C)(C)CC(=C)CC(CC(=O)OCC(CO)O)C(=O)[O-].[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one](/img/structure/B117330.png)

![4H-[1,3]dioxino[4,5-b]pyridine](/img/structure/B117346.png)

![(2S)-2-[[tert-Butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B117353.png)